molecular formula C8H14N2O B3220965 2,6-Diazaspiro[4.5]decan-1-one CAS No. 1203799-75-0

2,6-Diazaspiro[4.5]decan-1-one

Cat. No.: B3220965
CAS No.: 1203799-75-0
M. Wt: 154.21
InChI Key: KWKQMOUOQABFCZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro-connected bicyclic system with nitrogen atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions usually conducted in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties.

Scientific Research Applications

2,6-Diazaspiro[4

    Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its role in modulating biological pathways and as a potential inhibitor of specific enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. .

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized spirocyclic compounds.

Comparison with Similar Compounds

Uniqueness: 2,6-Diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at the 2 and 6 positions. This configuration imparts distinct chemical and biological properties, making it a valuable scaffold for drug design and development. Its ability to undergo various chemical reactions and form derivatives with diverse functionalities further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2,6-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(4-6-9-7)3-1-2-5-10-8/h10H,1-6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQMOUOQABFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diazaspiro[4.5]decan-1-one
Reactant of Route 2
2,6-Diazaspiro[4.5]decan-1-one
Reactant of Route 3
2,6-Diazaspiro[4.5]decan-1-one
Reactant of Route 4
2,6-Diazaspiro[4.5]decan-1-one
Reactant of Route 5
2,6-Diazaspiro[4.5]decan-1-one
Reactant of Route 6
2,6-Diazaspiro[4.5]decan-1-one

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